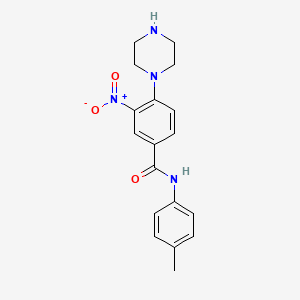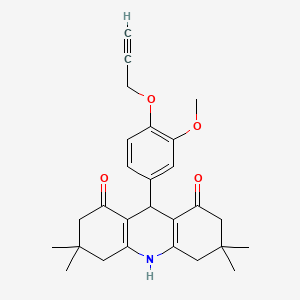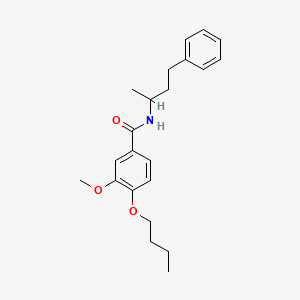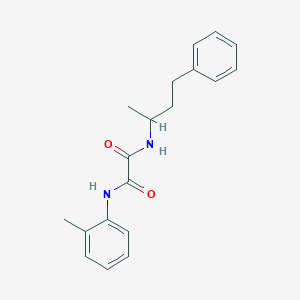
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide
Overview
Description
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide typically involves multi-step organic reactions. One common route includes the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by the formation of the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: N-(4-methylphenyl)-3-amino-4-piperazin-1-ylbenzamide.
Substitution: Various N-alkyl or N-acyl derivatives.
Oxidation: N-(4-carboxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide.
Scientific Research Applications
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-amino-4-piperazin-1-ylbenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-carboxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide is unique due to the combination of its nitro group and piperazine ring, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, while the piperazine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-2-5-15(6-3-13)20-18(23)14-4-7-16(17(12-14)22(24)25)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASTHSSZNQDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCNCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3941694.png)
![N-9H-fluoren-9-yl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3941696.png)
![ETHYL 6-(TERT-BUTYL)-2-{[(METHYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3941710.png)





![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941749.png)

![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)

![2-methyl-5-oxo-4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941776.png)
